N-(4-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(4-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of ethoxy and methylphenyl groups adds to its chemical diversity and potential reactivity.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-17-9-7-15(8-10-17)21-20(25)19-18(24)11-12-23(22-19)16-6-4-5-14(2)13-16/h4-13H,3H2,1-2H3,(H,21,25) |
InChI Key |
VHNIJAKJPYKAGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxybenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyridazine ring
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyridazine derivatives.
Substitution: The ethoxy and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:
N-(4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Contains a chlorophenyl group, which may alter its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
